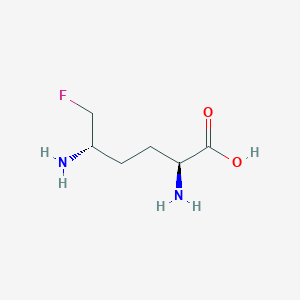
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is a chiral compound with potential applications in various fields of scientific research. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The fluoromethyl group attached to the ornithine backbone imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) typically involves the introduction of a fluoromethyl group to the ornithine molecule. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient fluorinating agents, and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce methylated compounds.
Wissenschaftliche Forschungsanwendungen
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.
(2S,5S)-Methionine sulfoximine: Known for its role in enzyme inhibition.
(2S,5S)-2,5-Hexanediol: Used in various chemical and biological applications.
Uniqueness
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and specificity.
Eigenschaften
CAS-Nummer |
157563-59-2 |
|---|---|
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2S,5S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
InChI-Schlüssel |
PRNUWRQQLDXHRZ-WHFBIAKZSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](CF)N |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CF)N |
Synonyme |
L-Norleucine, 5-amino-6-fluoro-, threo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















